molecular formula C9H9NO B573796 3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol CAS No. 170859-78-6

3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol

Cat. No.: B573796
CAS No.: 170859-78-6
M. Wt: 147.177
InChI Key: WWGSGDUAHBSTER-UHFFFAOYSA-N
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Description

3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . It features a pyridine ring substituted with a methyl group at the 6-position and a prop-2-yn-1-ol group at the 3-position. This compound is of interest in various fields of research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(6-Methylpyridin-2-yl)prop-2-ynal or 3-(6-Methylpyridin-2-yl)prop-2-ynoic acid.

    Reduction: Formation of 3-(6-Methylpyridin-2-yl)prop-2-en-1-ol or 3-(6-Methylpyridin-2-yl)propan-1-ol.

    Substitution: Formation of 3-(6-Methylpyridin-2-yl)prop-2-yn-1-chloride or 3-(6-Methylpyridin-2-yl)prop-2-yn-1-bromide.

Scientific Research Applications

3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can undergo cycloaddition reactions, forming covalent bonds with biological macromolecules. Additionally, the pyridine ring can participate in coordination chemistry, binding to metal ions and influencing enzymatic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol is unique due to its combination of a pyridine ring, an alkyne group, and a hydroxyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research .

Properties

IUPAC Name

3-(6-methylpyridin-2-yl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8-4-2-5-9(10-8)6-3-7-11/h2,4-5,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGSGDUAHBSTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281775
Record name 3-(6-Methyl-2-pyridinyl)-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170859-78-6
Record name 3-(6-Methyl-2-pyridinyl)-2-propyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170859-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Methyl-2-pyridinyl)-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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